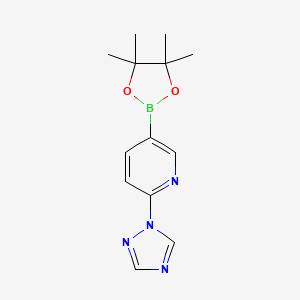

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)pyridine

描述

This compound is a pyridine derivative functionalized with a 1,2,4-triazole moiety at the 2-position and a pinacol boronate ester at the 5-position. The boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a critical feature enabling participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds .

属性

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1,2,4-triazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-5-6-11(16-7-10)18-9-15-8-17-18/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXFNSUWTVNFDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Chemistry: This compound is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: It serves as a building block in the synthesis of bioactive molecules and probes for biological studies. Medicine: Industry: Utilized in the production of materials and chemicals with specific properties.

作用机制

The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in cross-coupling reactions and the formation of boronic esters. The pyridine and triazole groups contribute to the compound's reactivity and binding affinity.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a class of aryl/heteroaryl boronate esters. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, reactivity, and applications:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis :

Reactivity in Cross-Coupling :

- Electron-withdrawing substituents (e.g., sulfonyl ) increase the electrophilicity of the boronate, accelerating Suzuki-Miyaura reactions.

- Bulky groups (e.g., triisopropylsilyl ) or heterocycles (e.g., thiazolo-pyridine ) may sterically hinder coupling efficiency.

Solubility and Stability :

- Polar substituents like morpholine or triazole (in the target compound) enhance aqueous solubility, critical for biological applications.

- Boronates with aromatic protecting groups (e.g., tosyl ) exhibit improved stability under acidic conditions.

Biological Activity :

- Thiazole and pyrazole derivatives show antimicrobial activity , while triazole-containing compounds are explored for kinase inhibition due to their H-bonding capacity.

Synthetic Utility :

- Silyl-protected boronates (e.g., ) are advantageous in multi-step syntheses, as the protecting group can be selectively removed.

Table 2: Reactivity and Stability Trends

生物活性

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)pyridine is a compound of considerable interest due to its potential biological activities. This compound combines the structural features of a dioxaborolane and a triazole moiety, which are known for their diverse pharmacological properties. The following sections will detail its biological activity based on recent research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H17BN2O2 |

| Molecular Weight | 244.10 g/mol |

| CAS Number | 754214-56-7 |

| Appearance | White to off-white powder |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known to inhibit enzymes such as cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. Additionally, the dioxaborolane unit contributes to the compound's ability to form stable complexes with biomolecules.

Biological Activity

Recent studies have demonstrated that this compound exhibits several biological activities:

Antimicrobial Activity

Research has shown that derivatives of triazole compounds have significant antimicrobial properties. For instance, compounds similar to this compound have been reported to exhibit potent activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds can be as low as 0.033 μg/mL against Trypanosoma cruzi .

Antiparasitic Activity

The compound has shown promising results in vitro against T. brucei and T. cruzi, with significant reductions in parasitic indices observed in animal models. For example, derivatives with modifications in their structure exhibited MIC values significantly lower than traditional treatments like fluconazole .

Cytotoxicity and Selectivity

In vitro assays have indicated that while exhibiting antimicrobial properties, the compound also demonstrates selectivity towards cancer cells over normal cells. This selectivity is crucial for developing therapeutic agents that minimize side effects on healthy tissues.

Case Studies

Several studies have focused on the synthesis and biological evaluation of similar compounds:

- Synthesis and Evaluation of Triazole Derivatives : A study synthesized various triazole derivatives and evaluated their activity against T. brucei. The most active derivative showed an IC50 value of less than 1 mg/kg in vivo .

- Fluconazole Analogs : Research into fluconazole analogs revealed that modifications at specific positions resulted in enhanced selectivity and potency against parasitic infections compared to conventional treatments .

准备方法

General Synthetic Strategy

The synthesis of this compound generally proceeds through the following key steps:

- Starting Material: 2-(1H-1,2,4-triazol-1-yl)pyridine or a derivative thereof.

- Borylation Agent: Bis(pinacolato)diboron (B2pin2) is commonly used as the boron source.

- Catalyst: Palladium-based catalysts (e.g., Pd(dppf)Cl2) facilitate the borylation.

- Base: Potassium acetate or similar bases are used to promote the reaction.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dioxane.

- Reaction Conditions: Elevated temperatures (80–110 °C) under inert atmosphere (nitrogen or argon).

The reaction typically involves the palladium-catalyzed cross-coupling of the pyridine derivative with bis(pinacolato)diboron to form the boronate ester at the 5-position of the pyridine ring, which is ortho to the triazole substituent.

Detailed Synthetic Route

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Preparation of 2-(1H-1,2,4-triazol-1-yl)pyridine | Commercially available or synthesized via nucleophilic substitution of 2-halopyridines with 1,2,4-triazole | Provides the heterocyclic core with the triazole substituent |

| 2. Palladium-catalyzed borylation | 2-(1H-1,2,4-triazol-1-yl)pyridine, bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), potassium acetate, DMF, 90–100 °C, 12–24 h | Installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position of the pyridine ring |

This method leverages the regioselectivity of the palladium-catalyzed borylation, favoring the 5-position on the pyridine ring due to electronic and steric effects imparted by the triazole substituent.

Catalytic Systems and Optimization

- Catalysts: Pd(dppf)Cl2 and Pd(PPh3)4 are commonly employed catalysts. Pd(dppf)Cl2 is preferred for its stability and high activity.

- Bases: Potassium acetate is favored for its mild basicity, which promotes efficient borylation without degrading sensitive functional groups.

- Solvent Effects: Polar aprotic solvents such as DMF or 1,4-dioxane provide good solubility for reagents and catalysts, enhancing reaction rates.

- Temperature: Elevated temperatures (90–110 °C) are required to achieve high conversion rates.

- Time: Reaction times range from 12 to 24 hours depending on scale and catalyst loading.

Industrial and Scale-Up Considerations

- Continuous Flow Chemistry: To improve efficiency and reproducibility, continuous flow methods have been explored for the palladium-catalyzed borylation step. This approach allows better control over reaction parameters such as temperature and mixing, leading to higher yields and purity.

- Purification: Post-reaction purification typically involves aqueous workup followed by chromatographic techniques or crystallization to isolate the boronate ester in high purity.

- Yield and Purity: Optimized conditions can afford yields exceeding 70–80% with high purity suitable for further synthetic applications or biological testing.

Research Findings and Analytical Data

- The boronate ester functionality introduced via pinacol boronate esters is stable under standard storage conditions and amenable to subsequent Suzuki-Miyaura cross-coupling reactions for further functionalization.

- Structural confirmation is typically performed by Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and sometimes X-ray crystallography.

- The presence of the triazole ring influences the electronic environment of the pyridine ring, affecting the regioselectivity and efficiency of the borylation reaction.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 2-(1H-1,2,4-triazol-1-yl)pyridine | Readily available or synthesized |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | Stable, widely used in borylation |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Pd(dppf)Cl2 preferred for robustness |

| Base | Potassium acetate (KOAc) | Mild base, promotes efficient borylation |

| Solvent | DMF or 1,4-dioxane | Polar aprotic solvents enhance solubility |

| Temperature | 90–110 °C | Elevated temperature required |

| Reaction Time | 12–24 hours | Dependent on scale and catalyst loading |

| Yield | 70–85% | Optimized conditions yield high purity |

| Purification | Chromatography or crystallization | Standard methods for boronate esters |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)pyridine?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. The boronate ester moiety (dioxaborolane) is introduced using palladium catalysts (e.g., Pd(PPh₃)₄) to couple with a halogenated pyridine-triazole precursor. For example, demonstrates a similar protocol using nucleophilic substitution followed by Suzuki coupling . Ethanol or DMF/EtOH mixtures are common solvents for recrystallization .

- Key Considerations : Monitor reaction temperature (typically 80–110°C) and use degassed solvents to prevent catalyst deactivation .

Q. How is the compound characterized structurally?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substitution patterns and purity. The dioxaborolane group exhibits characteristic peaks at δ ~1.3 ppm (CH₃) in ¹H NMR and ~25 ppm (quaternary carbons) in ¹³C NMR .

- X-Ray Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond lengths and angles, critical for validating the boronate ester’s geometry .

- FT-IR : B-O stretches (~1350–1400 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) confirm functional groups .

Q. What safety precautions are required during synthesis?

- Handling : Avoid heat sources and moisture (boronate esters hydrolyze readily). Use inert atmospheres (N₂/Ar) for sensitive steps .

- Storage : Store at 2–8°C in airtight containers with desiccants. Refer to hazard codes P210 (heat sensitivity) and P201 (pre-experiment protocols) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(2d,p) level calculates frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP). For instance, used DFT to optimize crystal structures and analyze charge distribution, revealing electron-deficient regions at the boronate ester for nucleophilic attack .

- Application : Predict regioselectivity in Suzuki reactions by comparing Fukui indices for electrophilic/nucleophilic sites .

Q. How to resolve contradictory data between NMR and X-ray crystallography?

- Case Study : If NMR suggests planar triazole-pyridine geometry but X-ray shows puckering, consider dynamic effects (e.g., solvent interactions in NMR vs. solid-state rigidity). highlights such discrepancies in conformational analysis .

- Mitigation : Use variable-temperature NMR to detect conformational flexibility or employ Hirshfeld surface analysis for crystal packing effects .

Q. What strategies improve catalytic efficiency in cross-coupling reactions involving this compound?

- Catalyst Optimization : Screen ligands (e.g., SPhos, XPhos) to enhance Pd catalyst turnover. notes that electron-rich ligands accelerate oxidative addition with aryl halides .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states but may increase side reactions. Ethanol/water mixtures (4:1) balance solubility and reactivity .

Q. How does the triazole moiety influence biological activity in related compounds?

- Case Study : shows that 1,2,4-triazole derivatives exhibit antitubercular activity via target binding (e.g., mycobacterial enzymes). The triazole’s N-heteroatoms enable hydrogen bonding and π-π stacking, which can be modeled using molecular docking .

- Experimental Design : Synthesize analogs with substituents at triazole positions (e.g., methyl, nitro) and assess MIC values against M. tuberculosis H37Rv .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。